

# Anti-Angiogenic vs. Anti-Invasion Effects of Altiratinib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Altiratinib

CAS No.: 1345847-93-9

Cat. No.: S549079

Get Quote

### Mechanism of Action

### Key Effects

### Experimental Evidence / Results

| **Anti-Angiogenesis** (Inhibition of VEGFR2 & TIE2) | • Reduces formation of new tumor blood vessels. • Decreases **microvessel density**. • Inhibits evasive revascularization that causes resistance to VEGF-targeted therapy (e.g., bevacizumab). | • In GSC11 & GSC17 glioblastoma xenograft models: **Significant reduction in microvessel density** vs. control/bevacizumab alone [1]. • Inhibition of TIE2 on macrophages reduces pro-angiogenic myeloid cell infiltration [1] [2]. | | **Anti-Invasion & Metastasis** (Inhibition of MET) | • Suppresses tumor cell **infiltration** into surrounding tissue. • Reverses **Epithelial-Mesenchymal Transition (EMT)**. • Reduces expression of invasion markers (N-cadherin, vimentin). | • In bevacizumab-resistant glioblastoma models: **Dramatic suppression of tumor invasion** with **altiratinib** + bevacizumab vs. bevacizumab alone [2]. • Decreased levels of N-cadherin and vimentin [2]. | | **Overcoming Drug Resistance** (Balanced inhibition of MET, TIE2, VEGFR2) | • Counters **bevacizumab resistance** in glioblastoma. • Blocks multiple escape pathways (HGF, ANG, VEGF). | • In GSC17 xenograft model: Combination of **altiratinib** & bevacizumab **significantly prolonged survival** vs. bevacizumab alone [1]. • Designed to overcome HGF/MET-mediated drug resistance [3] [2]. |

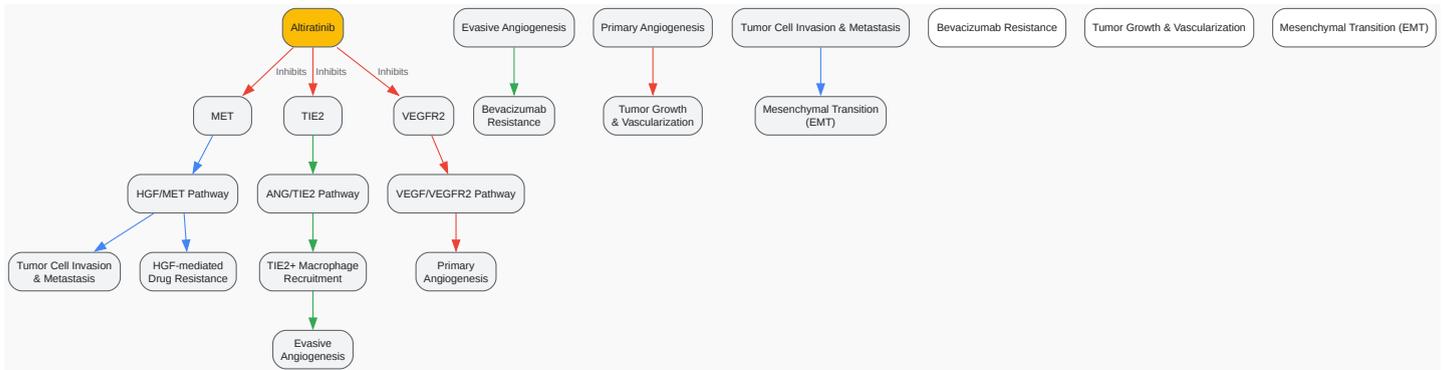
## Detailed Experimental Insights

The compelling data in the summary table is derived from rigorous preclinical studies, primarily in glioblastoma.

- **In Vitro Protocols & Findings:** Experiments using human glioblastoma stem cell (GSC) lines (e.g., GSC17, GSC267) demonstrated that **altiratinib** completely suppressed HGF-stimulated MET phosphorylation, a key pathway for cell invasion and growth [1]. Cell viability assays across multiple GSC lines showed that **altiratinib** markedly inhibited cell viability [1].
- **In Vivo Protocols & Findings:** In orthotopic (intracranial) xenograft mouse models, **altiratinib** (10 mg/kg, administered orally twice daily) was tested alone and in combination with bevacizumab (10 mg/kg, intraperitoneally, twice weekly) [1]. The combination therapy was significantly more effective than bevacizumab monotherapy in reducing tumor volume, invasiveness, and prolonging survival [1] [2].

## Mechanism of Action and Signaling Pathways

**Altiratinib's** integrated mechanism tackles multiple hallmarks of cancer simultaneously. The following diagram illustrates how its balanced kinase inhibition translates into dual anti-angiogenic and anti-invasion effects.



[Click to download full resolution via product page](#)

**Altiratinib**'s balanced inhibition of these three key kinases allows it to simultaneously target the tumor cell itself (via MET) and the tumor microenvironment (via TIE2 and VEGFR2) [3] [2]. This multi-pronged approach is crucial for blocking evasive resistance, a common problem with selective VEGF inhibitors like bevacizumab [1] [4].

## Key Differentiators in Drug Development

For researchers, **altiratinib** represents a strategic advance in kinase inhibitor design:

- **Balanced Multi-Kinase Inhibition:** Unlike some TKIs that primarily target VEGF pathways (e.g., sorafenib, sunitinib) [5], **altiratinib** was rationally engineered with balanced potency against MET, TIE2, and VEGFR2 to address multiple hallmarks of cancer and counteract compensatory resistance mechanisms within a single therapeutic agent [3].

- **Targeting the Microenvironment:** **Altiratinib**'s inhibition of TIE2, expressed on pro-angiogenic macrophages, directly targets a key stromal cell population that drives resistance to anti-VEGF therapy [1] [4].
- **Blood-Brain Barrier Penetration:** Its pharmaceutical properties enable significant blood-brain barrier penetration [3] [2], making it a promising candidate for treating glioblastoma and brain metastases, a challenge for many therapeutics.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Novel MET/TIE2/VEGFR2 inhibitor altiratinib inhibits tumor ... [pmc.ncbi.nlm.nih.gov]
2. Deciphera Pharmaceuticals Presents Data on Altiratinib ... [deciphera.com]
3. Inhibits Tumor Growth, Altiratinib , Invasion , and... Angiogenesis [pubmed.ncbi.nlm.nih.gov]
4. Resistance Mechanisms to Anti-angiogenic Therapies in ... [frontiersin.org]
5. Recent advances on anti-angiogenesis receptor tyrosine ... [jhoonline.biomedcentral.com]

To cite this document: Smolecule. [Anti-Angiogenic vs. Anti-Invasion Effects of Altiratinib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549079#altiratinib-anti-angiogenesis-vs-anti-invasion-effects>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)